N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide
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Overview
Description
N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide is a complex organic compound featuring multiple pyrazole rings. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their structural and electronic properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole core. One common approach is the reaction of hydrazine with β-diketones or β-ketoesters to form the pyrazole ring
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form pyridine-N-oxide.
Reduction: The pyrazole ring can be reduced to form a pyrazoline derivative.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base, can be used for substitution reactions.
Major Products Formed:
Oxidation: Pyridine-N-oxide derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Amides, esters, or ethers depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can serve as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its pyrazole moiety is known to interact with various biological targets, making it useful in drug discovery.
Medicine: The compound's derivatives may exhibit pharmacological activities, such as antileishmanial and antimalarial properties.
Industry: It can be used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The pyrazole rings can bind to enzymes or receptors, influencing biological pathways. For example, in antileishmanial and antimalarial applications, the compound may inhibit enzymes essential for the survival of the pathogens.
Comparison with Similar Compounds
N-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-N-Methylamine
N-Methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine oxalate
Uniqueness: This compound is unique due to its specific arrangement of pyrazole and pyridine rings, which may confer distinct biological activities compared to similar compounds.
Biological Activity
N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article compiles recent findings and research on the biological activity of this compound, focusing on its mechanisms, efficacy against various cancer cell lines, and structure-activity relationships.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of multiple heterocyclic rings, specifically pyrazole and pyridine moieties, which are known to contribute to its biological activity. The molecular formula is C17H16N4 with a molecular weight of 284.34 g/mol.
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₆N₄ |
Molecular Weight | 284.34 g/mol |
Melting Point | Not Available |
Solubility | Not Specified |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. The compound exhibits significant cytotoxic effects through multiple mechanisms, including:
- Inhibition of Kinases : The compound has been shown to inhibit Aurora kinases, which are critical in cell division and are often overexpressed in cancer cells.
- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased apoptosis in cancer cells, suggesting it may trigger programmed cell death pathways .
- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at various phases, thereby hindering the proliferation of cancer cells .
Efficacy Against Cancer Cell Lines
The efficacy of this compound has been evaluated against several cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF7 | 0.39 | Apoptosis induction |
A549 | 0.46 | Aurora kinase inhibition |
HepG2 | 0.07 | Cell cycle arrest |
These results demonstrate the compound's potential as an effective anticancer agent.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. The presence of electron-withdrawing groups in specific positions on the benzamide moiety has been shown to enhance potency against certain targets .
Table 2: SAR Insights
Substituent Position | Effect on Activity |
---|---|
Para (on benzamide) | Increased potency |
Ortho (on pyrazole) | Enhanced binding affinity |
Study 1: Inhibition of Cancer Cell Proliferation
A study conducted by Wei et al. evaluated the effects of various pyrazole derivatives on A549 lung cancer cells. The results indicated that compounds similar to this compound exhibited significant inhibition with an IC50 value as low as 26 µM, demonstrating their potential as therapeutic agents in lung cancer treatment .
Study 2: Mechanistic Insights into Apoptosis
Research by Fan et al. explored the mechanistic pathways through which pyrazole derivatives induce apoptosis in MCF7 breast cancer cells. The study revealed that these compounds activate caspase pathways leading to programmed cell death, thereby providing insights into their therapeutic potential .
Properties
IUPAC Name |
N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-3-pyrazol-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O/c1-25-19(6-8-23-25)17-10-15(12-21-14-17)13-22-20(27)16-4-2-5-18(11-16)26-9-3-7-24-26/h2-12,14H,13H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEBKJIBVGBUKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3=CC(=CC=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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